
Igmesine hydrochloride
Vue d'ensemble
Description
Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist with high affinity for σ1 receptors, which are implicated in neuroprotection, cognitive enhancement, and mood regulation . Preclinical studies demonstrate its efficacy in alleviating memory deficits in stress-induced rodent models and producing antidepressant-like effects in behavioral assays such as the forced swim test (FST) and tail suspension test (TST) . Clinically, this compound showed comparable efficacy to the SSRI fluoxetine in a six-week, double-blind trial involving 348 patients with major depressive disorder (MDD), though it exhibited a higher incidence of adverse effects (e.g., dizziness, nausea) . Its mechanism involves enhancing acetylcholine (ACh) release in the hippocampus and prefrontal cortex, an effect blocked by σ receptor antagonists like haloperidol .
Méthodes De Préparation
Racemic Igmesine Hydrochloride Synthesis
The racemic synthesis of this compound involves a sequence of alkylation, Curtius rearrangement, and reduction steps, culminating in the formation of the tertiary amine core structure.
Alkylation of 2-Phenylbutyric Acid
The synthesis begins with the alkylation of 2-phenylbutyric acid (I ) using cinnamyl bromide (II ) in tetrahydrofuran (THF) under the influence of butyllithium. This step yields 2-ethyl-2,5-diphenyl-4-pentenoic acid (III ) through a nucleophilic substitution mechanism. Butyllithium acts as a strong base, deprotonating the carboxylic acid to generate a carboxylate anion, which subsequently attacks the electrophilic carbon of cinnamyl bromide .
Azide Formation and Curtius Rearrangement
Compound III is converted to the corresponding acyl azide (IV ) via treatment with sodium azide and phenyl dichlorophosphate in dichloromethane. This reaction proceeds under mild conditions, with phenyl dichlorophosphate facilitating the substitution of the hydroxyl group with an azide moiety. The subsequent Curtius rearrangement of IV in refluxing toluene generates the isocyanate intermediate (V ) through thermal decomposition, releasing nitrogen gas and forming a nitrene species that rearranges to the isocyanate .
Reduction to Tertiary Amine
The isocyanate (V ) undergoes reduction using a lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) mixture in THF, yielding N-(1-ethyl-1,4-diphenyl-3-butenyl)-N-methylamine (VI ). This dual-reagent system ensures selective reduction of the isocyanate to the corresponding tertiary amine while preserving the alkene functionality .
Acylation and Final Reduction
VI is acylated with cyclopropanecarbonyl chloride (VII ) in the presence of triethylamine, forming the amide intermediate (VIII ). A second reduction step with LiAlH₄/AlCl₃ in a THF/ethyl ether mixture cleaves the amide bond, producing racemic igmesine. The final product is isolated as the hydrochloride salt following acidification with HCl .
Table 1: Key Steps in Racemic Igmesine Synthesis
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
Alkylation | Butyllithium, THF, cinnamyl bromide | III | Not reported |
Azide Formation | NaN₃, POCl₂Ph₂, CH₂Cl₂ | IV | Not reported |
Curtius Rearrangement | Refluxing toluene | V | Not reported |
Isocyanate Reduction | LiAlH₄/AlCl₃, THF | VI | Not reported |
Acylation | Cyclopropanecarbonyl chloride, Et₃N | VIII | Not reported |
Amide Reduction | LiAlH₄/AlCl₃, THF/Et₂O | Racemic igmesine | Not reported |
Enantiomerically Pure this compound Synthesis
The enantioselective synthesis of this compound addresses the pharmacological superiority of the (+)-enantiomer, which exhibits 10-fold higher sigma-1 receptor affinity compared to the (−)-enantiomer.
Hydrolysis and Optical Resolution
The isocyanate intermediate (V ) is hydrolyzed with hydrochloric acid in a THF/water mixture under reflux, yielding the amine (IX ) as a racemate. Optical resolution is achieved using L-(-)-tartaric acid, which forms diastereomeric salts with the enantiomers. Selective crystallization isolates the (+)-enantiomer of IX , which is subsequently liberated via basification .
Formylation and Stereospecific Reduction
The resolved (+)-IX undergoes formylation with formic acid and carbonyldiimidazole (CDI), forming the formamide derivative (+)-X . This intermediate is reduced using a LiAlH₄/AlCl₃ system in THF/ethyl ether, yielding (-)-N-(1-ethyl-1,4-diphenyl-3-butenyl)-N-methylamine (-)-VI with retained stereochemistry .
Cyclopropane Incorporation and Final Steps
(-)-VI is condensed with cyclopropanecarbonyl chloride (VII ) in dichloromethane using triethylamine as a base, producing the amide (+)-VIII . A final reduction with LiAlH₄/AlCl₃ cleaves the amide bond, yielding enantiomerically pure (+)-igmesine. The hydrochloride salt is obtained via treatment with HCl in a suitable solvent .
Table 2: Enantioselective Synthesis Optimization
Parameter | Condition | Impact on Yield/Purity |
---|---|---|
Resolution Agent | L-(-)-Tartaric acid | Enantiomeric excess >99% |
Reduction System | LiAlH₄/AlCl₃ | Prevents racemization |
Solvent for Acylation | CH₂Cl₂ | Minimizes side reactions |
Critical Analysis of Synthetic Pathways
Racemic vs. Enantioselective Routes
The racemic route offers simplicity but necessitates subsequent resolution, which introduces inefficiencies. In contrast, the enantioselective method integrates early-stage resolution, reducing downstream purification burdens but requiring stringent control over reaction conditions to preserve stereochemical integrity .
Yield and Scalability Challenges
Neither synthesis reports quantitative yields, with the Curtius rearrangement and optical resolution steps likely contributing to significant material loss. Industrial-scale production would require optimization of these steps, potentially employing catalytic asymmetric synthesis or enzymatic resolution to improve efficiency .
Solvent and Reagent Considerations
The use of THF and dichloromethane poses environmental and safety concerns. Future methodologies might explore greener solvents (e.g., cyclopentyl methyl ether) or continuous-flow systems to enhance sustainability .
Analyse Des Réactions Chimiques
Le chlorhydrate d'igmesine subit diverses réactions chimiques, notamment :
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs courants, mais les conditions et les produits spécifiques ne sont pas largement étudiés.
Substitution : Des réactions de substitution impliquant le chlorhydrate d'igmesine peuvent se produire, en particulier en présence de nucléophiles.
Applications De Recherche Scientifique
Neuroprotective Effects
Igmesine hydrochloride has shown significant neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).
Case Studies
- In rodent models, igmesine demonstrated a dose-dependent reduction in neurotoxicity induced by β-amyloid peptides, which are implicated in Alzheimer's pathology. Effective doses ranged from 2.5 to 10 mg per administration, significantly reducing cognitive deficits .
- A study indicated that igmesine could prevent learning and memory deficits caused by neurotoxic agents, highlighting its potential as a therapeutic agent for early-stage Alzheimer's disease .
Antidepressant Properties
This compound has been evaluated for its antidepressant effects, showing efficacy comparable to established antidepressants like fluoxetine.
Clinical Trials
- Two phase II clinical trials have demonstrated that igmesine effectively reduces symptoms of depression, suggesting its potential role as a novel antidepressant treatment .
- The compound's mechanism involves the modulation of neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical in mood regulation .
Gastrointestinal Applications
Research has indicated that igmesine may also have applications in gastrointestinal disorders.
Inhibition of Intestinal Secretion
- Igmesine has been shown to inhibit prostaglandin-induced intestinal secretion in animal models, suggesting its potential use in treating conditions characterized by excessive intestinal secretion and diarrhea .
The following table summarizes the biological activities and effects of this compound:
Activity | Description |
---|---|
Neuroprotective | Reduces neuronal apoptosis and protects against neurotoxic agents in models of AD and PD. |
Antidepressant | Exhibits similar efficacy to fluoxetine in clinical trials for depression. |
Inhibition of Intestinal Secretion | Reduces intestinal secretion induced by prostaglandins, indicating potential for gastrointestinal disorders. |
Mécanisme D'action
Igmesine hydrochloride acts as a sigma receptor agonist, specifically targeting sigma-1 receptors. These receptors are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and protection against cellular stress. By activating sigma-1 receptors, this compound exerts its neuroprotective, antidepressant, and nootropic effects .
Comparaison Avec Des Composés Similaires
SA 4503 Dihydrochloride
- Receptor Affinity : SA 4503 is a selective σ1 agonist (IC50 = 17.4 nM) with neuroprotective properties .
- Efficacy : In rodent models, SA 4503 enhances serotonergic neuronal firing in the dorsal raphe nucleus within two days, contrasting the two-week latency of traditional SSRIs .
(+)-Pentazocine
- Receptor Profile : A mixed σ1 agonist and κ-opioid receptor partial agonist .
- Onset of Action : Like SA 4503, (+)-pentazocine accelerates serotonergic neurotransmission within 48 hours, suggesting faster antidepressant onset compared to SSRIs .
Cutamesine (SA 4503 Analog)
- Function : A σ1 agonist studied in Alzheimer’s disease (AD) models.
- Synergy: In combination with fluoroethylnormemantine (FENM), cutamesine synergistically protects against Aβ25-35-induced memory deficits in mice, a property shared with igmesine in stress-impaired rodents .
- Clinical Trials : Cutamesine has entered Phase II trials for AD, whereas igmesine’s development for depression was halted despite positive Phase II results .
PRE-084
- Selectivity : A σ1 agonist with negligible σ2 affinity.
- Cognitive Effects : PRE-084 reverses scopolamine-induced amnesia in mice, mirroring igmesine’s pro-cognitive actions in prenatal stress (PS) models .
- Combination Therapy : PRE-084 and igmesine both exhibit synergistic effects with FENM in AD models, though igmesine shows broader efficacy in long-term memory tasks .
Fluoxetine (SSRI Comparator)
- Mechanism : Primarily a serotonin reuptake inhibitor with weak σ1 affinity.
- Efficacy : Fluoxetine matches igmesine in reducing depressive symptoms in clinical trials but lacks σ1-mediated neuroprotective benefits .
- Safety : Fluoxetine has a lower adverse event profile compared to igmesine, which exhibited higher rates of dizziness and nausea .
Data Tables
Table 1: Receptor Affinity and Pharmacodynamic Profiles
Table 2: Clinical and Preclinical Outcomes
Key Findings and Contradictions
- σ1 Activation vs.
- Neuroprotection : Igmesine and SA 4503 show cross-applicability in ischemia and AD models, though igmesine’s clinical development for depression was discontinued despite positive Phase II data .
- Safety : σ1 agonists generally lack the cardiovascular risks associated with σ2-active compounds but may cause CNS-related side effects (e.g., dizziness) .
Activité Biologique
Igmesine hydrochloride, a potent sigma receptor agonist, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and gastrointestinal health. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
Igmesine (also known as JO-1784) is primarily recognized for its interaction with sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various physiological processes, including modulation of neurotransmitter systems and neuroprotection. The compound has shown promise in treating conditions such as depression and neurodegenerative diseases.
Igmesine exerts its effects through several mechanisms:
- Sigma Receptor Agonism : Igmesine binds with high affinity to σ1 receptors (IC50 = 39 nM in rat brain), influencing calcium signaling and neuroprotective pathways .
- Neuroprotective Effects : In animal models, igmesine demonstrated significant neuroprotection against global cerebral ischemia and reduced neuronal cell apoptosis .
- Antidiarrheal Activity : Igmesine has been shown to inhibit intestinal secretion and diarrhea induced by various toxins in animal models .
Neuroprotective Effects
A study highlighted the efficacy of igmesine in a gerbil model of global cerebral ischemia. Effective doses ranged from 50 to 100 mg/kg, demonstrating significant protection against ischemic damage . Additionally, igmesine was effective in preventing learning and memory deficits associated with neurotoxicity in Alzheimer's disease models .
Antidepressant Potential
In clinical trials, igmesine showed antidepressant effects comparable to fluoxetine. A phase II study involving 348 patients indicated that igmesine (25 or 100 mg/day) was as effective as fluoxetine (20 mg/day) based on the Hamilton Depression Rating Scale (HAM-D) scores . However, subsequent phase III trials did not show significant effectiveness, indicating a need for further research into its antidepressant properties .
Antidiarrheal Properties
Research demonstrated that igmesine significantly reduced fecal output in models of toxigenic diarrhea. For instance, in studies involving E. coli-induced diarrhea, the effective dose (ED50) for igmesine was found to be 1603 μg/kg compared to 20 μg/kg for a related compound, JO 2871 . This highlights igmesine's potential utility in managing gastrointestinal disorders.
Table 1: Binding Affinities of Sigma Ligands
Compound | Ki (nM) | nH |
---|---|---|
JO 2871 | 0.26 | 1.34 |
JO 2870 | 6.7 | 0.98 |
JO 2514 | 1.4 | 1.3 |
Igmesine | 18 | 1.03 |
(+)Pentazocine | 8.2 | 0.84 |
Data from various studies indicate that igmesine displays significant binding affinity to sigma receptors compared to other ligands .
Research Findings Summary
- Neuroprotection : Effective against ischemia and neurotoxicity; reduces apoptosis.
- Antidepressant Activity : Comparable efficacy to established SSRIs; requires further validation.
- Gastrointestinal Applications : Demonstrates antidiarrheal properties through σ receptor modulation.
Q & A
Q. What is the primary pharmacological mechanism of Igmesine hydrochloride, and how does its selectivity for Sigma-1 receptors influence experimental design in neuroprotection studies?
Basic Research Focus
this compound acts as a selective Sigma-1 receptor agonist with demonstrated neuroprotective effects. Its mechanism involves modulating endoplasmic reticulum (ER) stress responses and enhancing cellular resilience, particularly in hippocampal neurons . To study its neuroprotective properties, researchers should:
- In vitro : Use hippocampal cell lines or primary neuronal cultures exposed to ER stress-inducing agents (e.g., tunicamycin). Measure cell viability via MTT assays and quantify Sigma-1 receptor activation via radioligand binding assays (e.g., H-(+)-pentazocine displacement) .
- In vivo : Employ rodent models of cerebral ischemia or prenatal stress. Behavioral tests (e.g., Y-maze, T-maze, passive avoidance) combined with post-mortem immunohistochemistry for Sigma-1 receptor density are critical .
Advanced Consideration : Address potential off-target effects by comparing Igmesine’s activity against non-selective Sigma ligands (e.g., haloperidol) and validate receptor specificity using Sigma-1 knockout models .
Q. How can researchers reconcile contradictory data on Igmesine’s efficacy across different experimental models (e.g., in vitro vs. in vivo)?
Advanced Research Focus
Discrepancies often arise from differences in bioavailability, species-specific receptor expression, or experimental endpoints. For example:
- In vitro solubility : Igmesine is highly soluble in DMSO (250 mg/mL) but may form aggregates in aqueous buffers, affecting dose-response curves. Pre-test solubility using dynamic light scattering .
- In vivo pharmacokinetics : Rodent studies show dose-dependent neuroprotection at 1–10 mg/kg (i.p.), but interspecies metabolic differences (e.g., cytochrome P450 activity) require cross-validation in multiple models .
Methodological Solution : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma/brain concentration with behavioral outcomes. Include negative controls (e.g., Sigma-1 antagonist BD1063) to confirm receptor-mediated effects .
Q. What are the best practices for designing dose-response studies to evaluate Igmesine’s anti-amnesic effects?
Basic Research Focus
- Animal models : Use male and female juvenile rats exposed to prenatal stress. Include a staggered dosing regimen (e.g., 1, 3, 10 mg/kg) administered 30 minutes pre-test .
- Outcome measures : Combine spatial memory tests (water maze) with nonspatial tasks (passive avoidance) to assess short- and long-term memory .
Advanced Consideration : Account for sex-specific responses. For example, prenatal stress-induced memory deficits are equally severe in both sexes, but hormonal fluctuations in females may require estrous cycle monitoring .
Q. How does Igmesine’s chemical stability impact long-term in vitro assays, and what storage conditions are optimal?
Basic Research Focus
this compound is hygroscopic and degrades under prolonged light exposure. Recommended protocols:
- Storage : -20°C in airtight, light-resistant containers with desiccants. Confirm stability via HPLC every 6 months .
- Working solutions : Prepare fresh in DMSO or sterile water (≥100 mg/mL) and avoid repeated freeze-thaw cycles .
Advanced Consideration : For multi-day assays (e.g., chronic ER stress models), validate compound stability in culture media using mass spectrometry to detect degradation products .
Q. What comparative pharmacological advantages does Igmesine offer over other Sigma-1 ligands (e.g., PRE-084, SA4503) in neuropsychiatric research?
Advanced Research Focus
Parameter | Igmesine | PRE-084 | SA4503 |
---|---|---|---|
IC50 (Sigma-1) | 4.16 nM | 44 nM | 17 nM |
Neuroprotection | Reverses memory deficits | Limited in chronic models | Mixed efficacy in stroke |
Solubility | High in DMSO/water | Moderate | Low |
Methodological Insight : Igmesine’s superior solubility and potency make it ideal for acute intervention studies, while SA4503 may be better suited for chronic administration due to longer half-life .
Q. How should researchers address ethical and reproducibility challenges in Sigma-1 receptor studies involving Igmesine?
Advanced Research Focus
- Ethical compliance : Follow institutional guidelines for prenatal stress models (e.g., minimizing maternal distress duration) .
- Reproducibility : Pre-register experimental protocols (e.g., animal housing conditions, blinding procedures) and share raw data via repositories like Figshare. Use Sigma-1 receptor antibodies validated via knockout controls .
Propriétés
IUPAC Name |
(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQQPAJNUHKSV-RSGUCCNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130152-35-1 | |
Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Igmesine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IGMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.